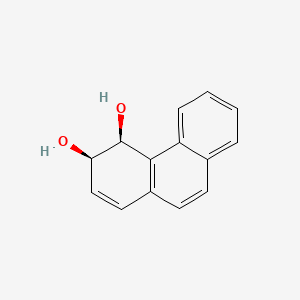

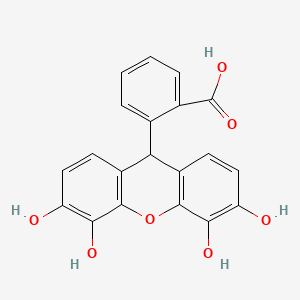

![molecular formula C17H11N B1199836 Benzo[c]phenanthridine CAS No. 218-38-2](/img/structure/B1199836.png)

Benzo[c]phenanthridine

Overview

Description

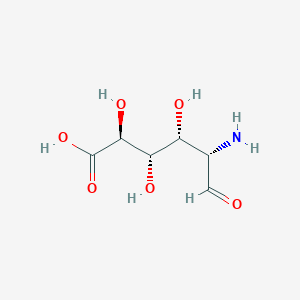

Benzo[c]phenanthridine, also known as this compound, is a useful research compound. Its molecular formula is C17H11N and its molecular weight is 229.27 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401029. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dental Care Applications : Sanguinarine and chelerythrine, two principal benzo[c]phenanthridine alkaloids, have been studied for their chemical, pharmacological, and toxicological properties. These studies have highlighted their potential applications in dental care, owing to their biological activities (Walterová et al., 1995).

Cytotoxic and Anti-Plasmodial Activities : Research into the design and preparation of aza-analogues of the this compound framework has revealed specific in vitro activity against two cancer lines, particularly compound 24, which exhibited significant cytotoxicity against the MCF7 line. These compounds, however, did not demonstrate specific antiplasmodial activities (Yapi et al., 2010).

Bacteriostatic and Anticancer Activity : A study synthesizing novel phenanthridines as analogs of this compound alkaloids showed that some derivatives had high antibacterial activity against specific bacteria and displayed cytotoxicity against cancer cell lines. These compounds were found to induce cell-cycle arrest and apoptosis in cancer cells (Lasák et al., 2018).

Antitumor Activities : A synthetic this compound, NK109, demonstrated high antitumor activity both in vitro and in vivo. This compound's structure, particularly the presence of a phenolic-OH at C-7, is considered crucial for its antitumor efficacy (Nakanishi et al., 1999).

Biosynthesis Studies : Research on the biosynthesis of this compound alkaloids in cell suspension cultures has outlined the pathway leading to the production of compounds like sanguinarine, chelirubine, and macarpine (Takao et al., 1983).

Antiproliferative and Apoptotic Activities : Studies have assessed the differential cytotoxicity of minor, naturally occurring this compound alkaloids in cancer and normal cells, demonstrating their strong antiproliferative effect, predominantly due to apoptosis (Slaninová et al., 2007).

Antituberculosis Activity : The antituberculosis activity of fully-aromatized quaternary this compound bases has been investigated, highlighting their potential in treating primary tuberculosis (Ishikawa, 2001).

Fluorescent Properties for Biological Studies : Quaternary this compound alkaloids have been explored for their fluorescent characteristics, making them potential cell permeant and red fluorescing DNA probes (Slaninová et al., 2007).

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by Benzo[c]phenanthridine are primarily related to DNA replication and cell proliferation due to its interaction with topoisomerases . By suppressing the activity of these enzymes, this compound disrupts the normal process of DNA replication, leading to DNA damage and cell death .

Biochemical Analysis

Biochemical Properties

Benzo[c]phenanthridine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. For instance, sanguinarine, a derivative of this compound, exhibits antimicrobial activity by inhibiting DNA synthesis in pathogens . Chelerythrine, another derivative, is known to inhibit protein kinase C, thereby exhibiting anti-inflammatory properties . These interactions highlight the compound’s ability to modulate biochemical pathways and influence cellular functions.

Cellular Effects

This compound and its derivatives have profound effects on various cell types and cellular processes. For example, sanguinarine has been shown to induce apoptosis in cancer cells by generating reactive oxygen species and disrupting mitochondrial function . Additionally, this compound compounds can interfere with cell signaling pathways, such as the inhibition of topoisomerases I and II, leading to DNA damage and cell death . These effects underscore the compound’s potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. Sanguinarine, for instance, binds to DNA and inhibits the activity of topoisomerases, enzymes crucial for DNA replication and repair . This binding leads to the stabilization of the topoisomerase-DNA complex, resulting in DNA strand breaks and subsequent cell death . Additionally, this compound derivatives can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function . For instance, the reduction of this compound to its dihydro derivatives is necessary for its penetration through the cell membrane . Over time, these derivatives can accumulate within cells, leading to sustained biological activity . Additionally, the compound’s stability in different experimental conditions can affect its efficacy and potency .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as antimicrobial and anticancer activities . At high doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These dose-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, including its biotransformation in human hepatocytes . The primary route of metabolism involves the formation of dihydro metabolites, followed by O-demethylenation and O-demethylation processes . These metabolic transformations are crucial for the detoxification and elimination of the compound from the body. Additionally, this compound can interact with cytochrome P450 enzymes, influencing its metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . For instance, the compound can be transported across cell membranes through specific transporters, facilitating its intracellular accumulation . Once inside the cell, this compound can localize to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its biological effects . These transport and distribution mechanisms are essential for the compound’s therapeutic efficacy.

Subcellular Localization

This compound exhibits distinct subcellular localization patterns that influence its activity and function. For example, fluorescence imaging studies have shown that sanguinarine and chelerythrine, derivatives of this compound, localize to secretory vesicles and the cell surface in plant cells . In human tumor cells, these compounds rapidly permeate the cells and form small cytoplasmic aggregates . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, directing it to specific compartments or organelles .

Properties

IUPAC Name |

benzo[c]phenanthridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N/c1-4-8-15-12(5-1)9-10-16-14-7-3-2-6-13(14)11-18-17(15)16/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPDJLGHACUMTKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2N=CC4=CC=CC=C34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30322343 | |

| Record name | Benzo[c]phenanthridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30322343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218-38-2 | |

| Record name | Benzo[c]phenanthridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401029 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzo[c]phenanthridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30322343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

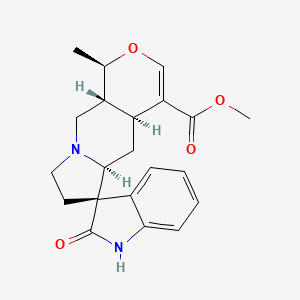

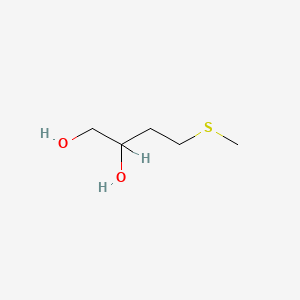

![(alphaR,betaS)-beta-(2-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]-alpha-phenyl-1-piperazineethanol](/img/structure/B1199753.png)

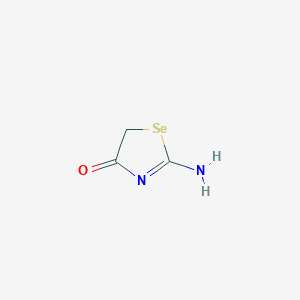

![3-[(Carboxymethyl)selanyl]-2-oxopropanoic acid](/img/structure/B1199764.png)

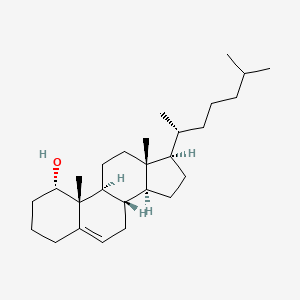

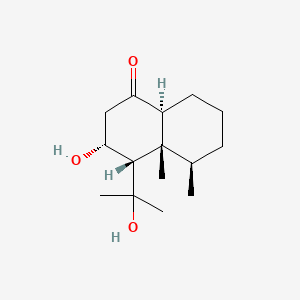

![N,N-Dimethyl-3-(11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl)propan-1-amine;oxalic acid](/img/structure/B1199770.png)